
p-Hydroxy Levomilnacipran Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Hydroxy Levomilnacipran Hydrochloride is a metabolite of Levomilnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Levomilnacipran is primarily used in the treatment of major depressive disorder (MDD) in adults. The compound this compound is formed through the hydroxylation of Levomilnacipran and is pharmacologically inactive .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Levomilnacipran involves several steps, starting from the racemic mixture of Milnacipran. The process includes enantioselective synthesis using ®-epichlorohydrin and subsequent reactions to form the desired enantiomer . The hydroxylation of Levomilnacipran to form p-Hydroxy Levomilnacipran is typically catalyzed by cytochrome P450 enzymes, primarily CYP3A4 .
Industrial Production Methods
Industrial production of Levomilnacipran and its metabolites, including p-Hydroxy Levomilnacipran, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and safe, avoiding the use of hazardous intermediates .
化学反応の分析
Types of Reactions
p-Hydroxy Levomilnacipran Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives .
科学的研究の応用
p-Hydroxy Levomilnacipran Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Levomilnacipran.
Biology: Investigated for its role in the metabolic pathways of antidepressants.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of antidepressant therapy.
Industry: Utilized in the development of new SNRI compounds and related pharmaceuticals
作用機序
The mechanism of action of p-Hydroxy Levomilnacipran Hydrochloride involves its formation as a metabolite of Levomilnacipran. Levomilnacipran inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression .
類似化合物との比較
Similar Compounds
Milnacipran: The racemic mixture from which Levomilnacipran is derived.
Desvenlafaxine: Another SNRI used in the treatment of MDD.
Venlafaxine: A widely used SNRI with a similar mechanism of action.
Uniqueness
p-Hydroxy Levomilnacipran Hydrochloride is unique due to its specific formation as a metabolite of Levomilnacipran. Unlike other SNRIs, Levomilnacipran has a more balanced reuptake inhibition of serotonin and norepinephrine, which may contribute to its efficacy and side effect profile .
特性
CAS番号 |
688320-03-8 |
|---|---|
分子式 |
C₁₅H₂₂N₂O₂·HCl |
分子量 |
262.35 |
同義語 |
(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide Hydrochloride Monohydrochloride; CS 1714; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


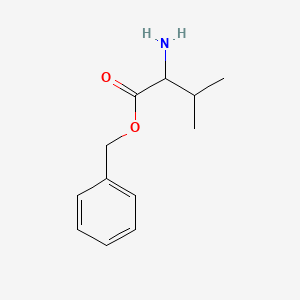
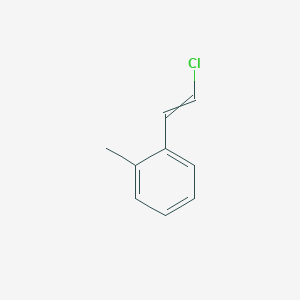
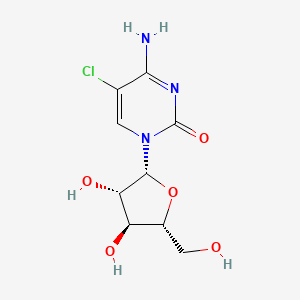
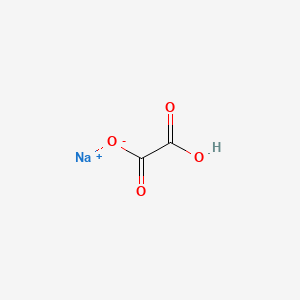
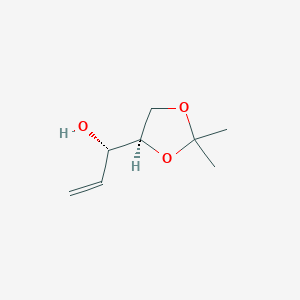
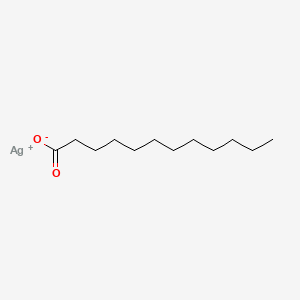
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

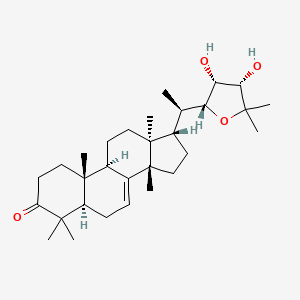
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)
